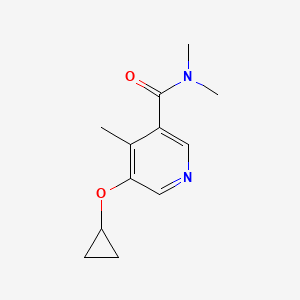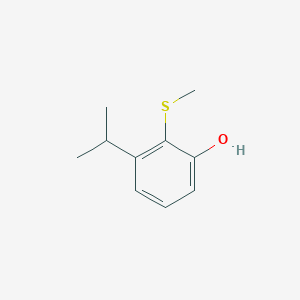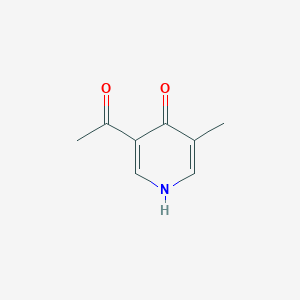
2-Cyclopropoxy-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-4-methylbenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is characterized by the presence of a cyclopropoxy group attached to a benzamide structure, which includes a methyl group at the 4-position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-methylbenzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is considered eco-friendly due to the use of ultrasonic technology.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of recoverable catalysts and green chemistry principles is emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Cyclopropoxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted benzamide derivatives.
科学的研究の応用
2-Cyclopropoxy-4-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of anticancer drugs
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2-Cyclopropoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of protein kinases, which are enzymes involved in cell signaling and regulation . By binding to these targets, the compound can modulate cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
4-Methylbenzamide: Shares the benzamide core structure but lacks the cyclopropoxy group.
2-Cyclopropoxybenzamide: Similar structure but without the methyl group at the 4-position.
4-Methylcyclohexanecarboxamide: Contains a cyclohexane ring instead of a benzene ring.
Uniqueness
2-Cyclopropoxy-4-methylbenzamide is unique due to the presence of both the cyclopropoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in research and industry.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-cyclopropyloxy-4-methylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-9(11(12)13)10(6-7)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,12,13) |
InChIキー |
BNBRUKUJYIGTPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



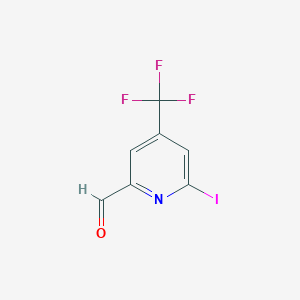



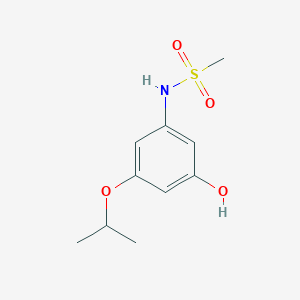
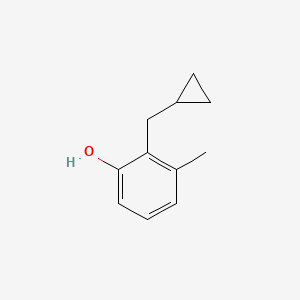
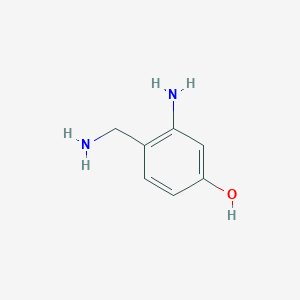
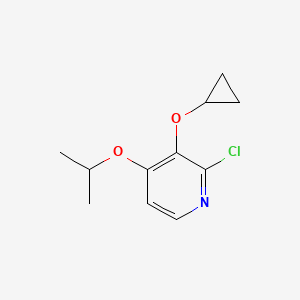
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
